5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol
Description
Properties
IUPAC Name |
5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-2-1-3-14(10-13)19-6-8-20(9-7-19)16(22)12-4-5-15(21)18-11-12/h1-5,10-11H,6-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZLLYIXIJCUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Attachment of Pyridin-2-ol Moiety: The final step involves the coupling of the piperazine derivative with a pyridin-2-ol moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as Buchwald–Hartwig amination and reductive amination are commonly employed in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol, with the CAS number 923231-77-0, is a compound that has garnered interest in various scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its applications, supported by empirical data and case studies.
Antipsychotic Activity
Recent studies have highlighted the potential of this compound as an antipsychotic agent. It acts as an agonist at dopamine autoreceptors while simultaneously antagonizing postsynaptic dopamine receptors. Research indicates that derivatives of this compound can inhibit stereotypic behaviors induced by dopamine agonists, suggesting its utility in treating conditions such as schizophrenia and other psychotic disorders .
Serotonin Receptor Modulation
The compound has also been investigated for its activity on serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. These receptors play crucial roles in mood regulation and are targets for antidepressant therapies. Compounds similar to this compound have shown dual-action properties that may enhance therapeutic outcomes in depression treatment .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications can enhance its pharmacological profile. For instance, variations in the piperazine ring or the chlorophenyl group have been systematically studied to optimize receptor binding affinities and improve efficacy against psychotic symptoms .
Synthesis and Evaluation
A study detailed the synthesis of novel derivatives from this compound, evaluating their pharmacological effects through various in vivo models. The results indicated that certain derivatives exhibited significant antipsychotic-like effects, as measured by their ability to reduce apomorphine-induced stereotypy in animal models .
Comparative Analysis of Derivatives
A comparative analysis of several synthesized analogs revealed varying degrees of efficacy at dopamine receptors. For example, some derivatives demonstrated enhanced antagonistic properties at D2 dopamine receptors while maintaining low affinity for D1 receptors, suggesting a favorable profile for reducing side effects commonly associated with traditional antipsychotics .
Mechanism of Action
The mechanism of action of 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to the desired therapeutic effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyridine vs. Triazole/Thiazole Derivatives
- Target Compound : The pyridin-2-ol core may enhance solubility via hydrogen bonding, contrasting with triazole-thiones (e.g., 4-(2-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) from , which prioritize sulfur-mediated lipophilicity.
- Thiazole Derivatives: describes 1-[4-(4-chlorophenyl)-2-thiazolyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine.
Piperazine Linker Modifications
- Carbonyl vs. Carboxamide : The target compound’s carbonyl group differs from carboxamide-linked analogs like 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (). Carboxamides may exhibit stronger hydrogen bonding but reduced metabolic stability due to amidase susceptibility .
Substituent Effects
Chlorophenyl vs. Trifluoromethylpyridinyl
- 3-Chlorophenyl : Enhances lipophilicity and π-π stacking in the target compound. Analog 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide () replaces chlorophenyl with trifluoromethylpyridinyl, increasing electron-withdrawing effects and bioavailability .
Functional Group Additions
Pharmacological and Physicochemical Properties
Solubility and Salt Formation
- Salt Derivatives: notes hydrochloride and sulfate salts of similar compounds to improve solubility. The target compound’s hydroxyl group may allow similar salt formation, enhancing bioavailability .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol, a compound with the CAS number 923231-77-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 3-chlorophenyl group and a pyridin-2-ol moiety. Its molecular formula is with a molecular weight of approximately 317.77 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves:
- Formation of the Piperazine Ring : Cyclization reactions using 1,2-diamine derivatives.
- Substitution with the 3-Chlorophenyl Group : Achieved through nucleophilic aromatic substitution reactions.
- Coupling with Pyridin-2-ol : Finalized through amide bond formation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding can inhibit or modulate their activity, leading to therapeutic effects. Notably, it has been investigated for its potential as an anti-tubercular agent and in studies related to enzyme inhibition and receptor binding .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antitubercular Activity : Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, making it a candidate for further development in treating tuberculosis .
- Enzyme Inhibition Studies : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in various therapeutic contexts .
- Receptor Binding Affinity : Investigations into receptor interactions suggest that this compound may act as a modulator in neurological pathways, potentially offering insights into treatments for neurological disorders .
Comparative Analysis
To understand the uniqueness of this compound, it is compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol | Similar structure | Moderate antitubercular activity |
| 4-(4-Chlorophenyl)piperazine | Simpler derivative | Lower receptor binding affinity |
The presence of both piperazine and pyridin-2-ol moieties contributes to its distinct chemical and biological properties, enhancing its potential therapeutic applications .
Q & A
Basic: What are the key synthetic routes for 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via coupling reactions between 3-chlorophenylpiperazine and activated pyridine derivatives. Key steps include:
- Coupling Reagents: Use carbodiimides (e.g., EDC or DCC) with catalytic DMAP to activate the carbonyl group for nucleophilic attack by the piperazine nitrogen .
- Solvent Optimization: Polar aprotic solvents like DMF or DCM are preferred for solubility and reaction efficiency. Elevated temperatures (60–80°C) improve yields .
- Purification: Column chromatography with silica gel (hexanes/EtOAC gradients) or preparative HPLC resolves impurities. Monitor by TLC (Rf ~0.3–0.5) .
Advanced: How can computational modeling predict the biological activity of this compound against carbonic anhydrase isoforms?
Methodological Answer:
Molecular docking (e.g., MOE or AutoDock) can simulate binding to hCA I/II active sites:
- Protein Preparation: Retrieve hCA I/II structures (PDB IDs: 2NMX, 3KS3) and optimize protonation states using tools like PROPKA .
- Ligand Parameterization: Assign partial charges (AM1-BCC) and generate conformers (LowModeMD).
- Docking Analysis: Use Gold Score or AutoDock Vina to rank binding poses. Focus on interactions with Zn²⁺-coordinated residues (His94, His96, His119) .
- Validation: Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Basic: Which spectroscopic techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR: ¹H/¹³C NMR confirms regiochemistry:
- MS: High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~346.1 Da) .
- HPLC-PDA: Purity >95% at λ = 254 nm using C18 columns (ACN/water + 0.1% TFA) .
Advanced: How should researchers address discrepancies in enzyme inhibition data (e.g., hCA I vs. hCA II selectivity)?
Methodological Answer:
Contradictions may arise from assay conditions or isoform-specific dynamics:
- Assay Optimization: Standardize buffer pH (6.5–7.4) and ionic strength. Use acetazolamide as a positive control .
- Enzyme Source: Validate isoform purity via SDS-PAGE or activity assays with selective inhibitors (e.g., dorzolamide for hCA II) .
- Data Normalization: Report IC₅₀ values as mean ± SEM (n ≥ 3) and use ANOVA to assess significance .
Basic: What solubility and stability parameters are essential for in vitro assays?
Methodological Answer:
- Solubility: Determine in PBS (pH 7.4) and DMSO (for stock solutions). Use shake-flask method with UV quantification (λmax ~270 nm) .
- Stability:
Advanced: How can SAR studies improve selectivity for serotonin receptor subtypes?
Methodological Answer:
- Core Modifications: Introduce substituents at the pyridin-2-ol position (e.g., Cl → F or OCH₃) to alter π-π stacking with 5-HT₁A/2A receptors .
- Piperazine Substitutions: Replace 3-chlorophenyl with 2-fluorophenyl or benzyl groups to enhance binding pocket complementarity .
- Functional Assays: Measure cAMP accumulation (for 5-HT₁A) or calcium flux (for 5-HT₂A) in transfected HEK293 cells .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .
- First Aid: For inhalation exposure, administer oxygen if respiratory distress occurs. Skin contact requires immediate washing with soap/water .
- Waste Disposal: Neutralize with 10% NaOH and incinerate in certified facilities .
Advanced: How can crystallography resolve ambiguities in the compound’s solid-state conformation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
